Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate
Overview
Description
Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate is a complex organic compound that features a morpholine ring, a sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the morpholine ring followed by the introduction of the sulfonyl group and the phenyl group. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-(morpholine-4-carboxamido)butanoate
- {[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-methylbenzoate
Uniqueness
Methyl 3-methyl-2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}butanoate is unique due to the specific combination of functional groups it contains. The presence of both a morpholine ring and a sulfonyl group attached to a phenyl ring provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-12(2)15(17(21)24-3)18-16(20)13-4-6-14(7-5-13)26(22,23)19-8-10-25-11-9-19/h4-7,12,15H,8-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKMGDRYKIIALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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